(2E)-3-(Dimethylamino)-1-(2-furyl)prop-2-EN-1-one
CAS No.: 17168-45-5
Cat. No.: VC7874765
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17168-45-5 |
---|---|
Molecular Formula | C9H11NO2 |
Molecular Weight | 165.19 g/mol |
IUPAC Name | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C9H11NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+ |
Standard InChI Key | FZMFPCLBMUFJGR-AATRIKPKSA-N |
Isomeric SMILES | CN(C)/C=C/C(=O)C1=CC=CO1 |
SMILES | CN(C)C=CC(=O)C1=CC=CO1 |
Canonical SMILES | CN(C)C=CC(=O)C1=CC=CO1 |
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, reflecting its (2E) stereochemistry. Its molecular formula corresponds to a molecular weight of 165.19 g/mol . The structure comprises a furan ring linked to a propenone chain bearing a dimethylamino substituent (Fig. 1).
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 109482-86-2, 17168-45-5 | |
Molecular Formula | ||
Molecular Weight | 165.19 g/mol | |
Exact Mass | 165.07900 | |
IUPAC Name | (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one |
Stereochemical Considerations
The (2E) designation specifies the trans configuration of the α,β-unsaturated ketone, critical for its electronic conjugation and reactivity. This geometry enhances resonance stabilization, influencing its participation in cycloadditions and nucleophilic attacks .
Synthesis and Reactivity
Reactivity Profile
The α,β-unsaturated ketone moiety enables Michael additions and Diels-Alder reactions, while the dimethylamino group may facilitate acid-base catalysis or serve as a directing group in metal-mediated transformations .
Physicochemical Properties
Spectral Data
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IR: Strong absorption bands at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) .
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NMR: NMR signals for furan protons (δ 6.3–7.4 ppm), vinyl protons (δ 6.8–7.2 ppm), and dimethylamino group (δ 2.2–2.5 ppm) .
Applications in Research
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing acridones and acridinium salts, classes with documented anticancer and antimicrobial activities . Its furyl and enone functionalities make it a versatile building block for heterocyclic expansions.
Material Science
Conjugated enones are explored in organic electronics for their electron-transport properties, though specific studies on this compound remain unreported .
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